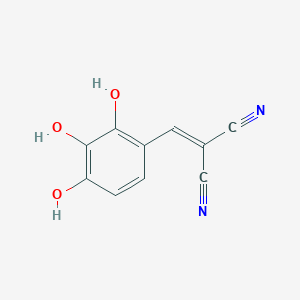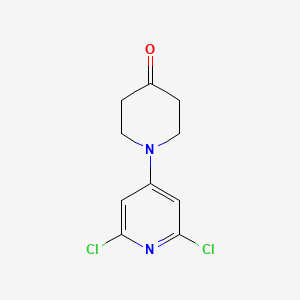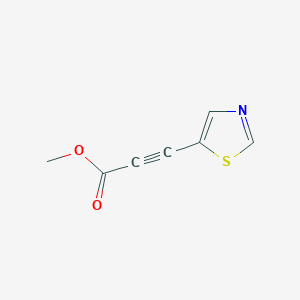
2-(2,3,4-Trihydroxybenzylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-Trihydroxybenzylidene)malononitrile is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of three hydroxyl groups attached to a benzylidene moiety, which is further linked to a malononitrile group. The presence of these functional groups imparts significant reactivity and potential for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trihydroxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcites, which are solid bases that can be modified with metals like titanium or zinc to enhance their activity and selectivity . The reaction conditions often involve mild temperatures (around 60°C) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar catalytic processes. The use of eco-friendly and reusable catalysts like Ti-Al-Mg hydrotalcite ensures a green synthesis route . The process parameters, such as the mole ratio of reactants and catalyst loading, are optimized to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,3,4-Trihydroxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with enzymes like tyrosinase. It forms hydrogen bonds and hydrophobic interactions with specific residues in the enzyme’s active site, inhibiting its activity . This inhibition reduces melanin production, making it useful in cosmetic applications for skin lightening .
Comparación Con Compuestos Similares
- 2-(3,4-Dihydroxybenzylidene)malononitrile
- 4-Methoxybenzylidenemalononitrile
- N-(3’,4’-Dihydroxybenzylidenecyanoacetyl)indoline
Comparison: 2-(2,3,4-Trihydroxybenzylidene)malononitrile is unique due to the presence of three hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a more potent inhibitor of enzymes like tyrosinase compared to its analogs with fewer hydroxyl groups .
Propiedades
Fórmula molecular |
C10H6N2O3 |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
2-[(2,3,4-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)3-7-1-2-8(13)10(15)9(7)14/h1-3,13-15H |
Clave InChI |
UTZAXOFRFVDDQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=C(C#N)C#N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)


